Cas no 361467-92-7 (6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine)

6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine
- 6-methyl-4-phenyl-N-(o-tolyl)quinazolin-2-amine
- 2-Quinazolinamine, 6-methyl-N-(2-methylphenyl)-4-phenyl-
- CHEMBL3286523
- 361467-92-7
- AKOS001063035
- SR-01000420371
- F0333-0009
- SR-01000420371-1
- Z56856711
-
- Inchi: 1S/C22H19N3/c1-15-12-13-20-18(14-15)21(17-9-4-3-5-10-17)25-22(24-20)23-19-11-7-6-8-16(19)2/h3-14H,1-2H3,(H,23,24,25)
- InChI Key: CTQDACGRMRPOQP-UHFFFAOYSA-N
- SMILES: N1=C2C(C=C(C)C=C2)=C(C2=CC=CC=C2)N=C1NC1=CC=CC=C1C
Computed Properties
- Exact Mass: 325.157897619g/mol
- Monoisotopic Mass: 325.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 420
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.9
- Topological Polar Surface Area: 37.8Ų
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0333-0009-4mg |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine |
361467-92-7 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0333-0009-3mg |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine |
361467-92-7 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0333-0009-2μmol |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine |
361467-92-7 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0333-0009-20mg |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine |
361467-92-7 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F0333-0009-5mg |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine |
361467-92-7 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0333-0009-15mg |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine |
361467-92-7 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F0333-0009-10mg |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine |
361467-92-7 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F0333-0009-100mg |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine |
361467-92-7 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F0333-0009-50mg |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine |
361467-92-7 | 90%+ | 50mg |
$160.0 | 2023-07-28 | |
Life Chemicals | F0333-0009-25mg |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine |
361467-92-7 | 90%+ | 25mg |
$109.0 | 2023-07-28 |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine Related Literature
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on 6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine (CAS No. 361467-92-7): A Comprehensive Overview
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine (CAS No. 361467-92-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a member of the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications.
The chemical structure of 6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is characterized by a quinazoline core with specific substituents that enhance its pharmacological properties. The presence of a methyl group at the 6-position, a 2-methylphenyl group at the N-position, and a phenyl group at the 4-position contributes to its unique biological profile. These structural features have been shown to influence the compound's binding affinity and selectivity for various biological targets.
Recent studies have highlighted the potential of 6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine in the treatment of various diseases. One notable area of research is its anti-cancer properties. In vitro and in vivo studies have demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines, including those derived from breast, lung, and colorectal cancers. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its anti-cancer activity, 6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine has shown promise in the treatment of neurodegenerative disorders. Preclinical studies have indicated that this compound can modulate the activity of certain neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The exact mechanisms underlying these effects are still under investigation, but they are believed to involve the regulation of oxidative stress and inflammation.
The pharmacokinetic properties of 6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, making it a suitable candidate for further drug development. Its oral bioavailability and stability in physiological conditions are particularly noteworthy, as these attributes are crucial for effective drug delivery.
Clinical trials are currently underway to evaluate the safety and efficacy of 6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. These findings provide a strong foundation for advancing this compound into later stages of clinical testing.
The potential applications of 6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine extend beyond oncology and neurology. Recent studies have explored its use in other therapeutic areas, such as cardiovascular disease and inflammatory disorders. For example, preclinical data suggest that this compound may have cardioprotective effects by reducing oxidative stress and improving endothelial function. Similarly, its anti-inflammatory properties have been investigated in models of rheumatoid arthritis and other inflammatory conditions.
In conclusion, 6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine (CAS No. 361467-92-7) represents a promising lead compound with a wide range of potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility. As more data become available from ongoing clinical trials, this compound may prove to be a valuable addition to the arsenal of treatments available for various diseases.
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